3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one” is a complex organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.
Attachment of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be done through coupling reactions.
Addition of the Ethylphenyl Group: This step might involve Friedel-Crafts alkylation or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the aromatic rings.
Reduction: Reduction reactions might target the azetidinone ring or the aromatic rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, it might be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Industry
In the industrial sector, the compound could be used in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, inhibiting or activating certain pathways. The molecular targets could include proteins, nucleic acids, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one
- 3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-methylphenyl)azetidin-2-one
Uniqueness
The presence of the ethyl group in “3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one” might confer unique properties, such as increased lipophilicity or altered reactivity, compared to its analogs.
Properties
Molecular Formula |
C19H20N2O3 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one |
InChI |
InChI=1S/C19H20N2O3/c1-2-12-3-5-13(6-4-12)18-17(20)19(22)21(18)14-7-8-15-16(11-14)24-10-9-23-15/h3-8,11,17-18H,2,9-10,20H2,1H3 |
InChI Key |
BPIQIQZHNQQPPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(C(=O)N2C3=CC4=C(C=C3)OCCO4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.